NCI 60-Cell Line Panel: 3-Phenyl vs. 3-(4-Methoxyphenyl) Derivative – Direct Head-to-Head Cytotoxicity Comparison
The 3-phenyl derivative 1a (NSC 683507) and the 3-(4-methoxyphenyl) derivative 1d (NSC 676693) were simultaneously evaluated by the National Cancer Institute in vitro human disease-oriented tumor cell line screening panel across nine cancer cell lines, providing a direct head-to-head comparison under identical conditions. [1] Compound 1a exhibited logGI50 values ranging from −4.7 to −4.9 (equivalent to GI50 ~12.6–20 μM), while compound 1d displayed logGI50 values from −7.2 to −7.9 (GI50 ~12.6–63 nM). [1] This defines an approximately 100- to 1000-fold superior potency for the 4-methoxyphenyl analog over the unsubstituted phenyl parent.
1d: logGI50 −7.2 to −7.9
Approx. 100- to 1000-fold difference
| Evidence Dimension | In vitro antiproliferative activity (logGI50) across NCI 60-cell line panel |
|---|---|
| Target Compound Data | logGI50 = −4.7 to −4.9 (GI50 ≈ 12.6–20 μM) across 9 cell lines: CCRF-CEM, NCI-H522, SW-620, SF-295, M-14, OVCAR-3, XF-393, PC-3, MDA-N |
| Comparator Or Baseline | Compound 1d (NSC 676693): logGI50 = −7.2 to −7.9 (GI50 ≈ 12.6–63 nM) across the same 9 cell lines |
| Quantified Difference | Approximately 100- to 1000-fold lower potency for 1a vs. 1d depending on cell line |
| Conditions | NCI in vitro human disease-oriented tumor cell line screening panel; GI50 = concentration causing 50% growth inhibition; cell lines: leukemia (CCRF-CEM), NSCLC (NCI-H522), colon (SW-620), CNS (SF-295), melanoma (M-14), ovarian (OVCAR-3), renal (XF-393), prostate (PC-3), breast (MDA-N) |
Why This Matters
This direct head-to-head data defines the potency ceiling of the unsubstituted phenyl scaffold and establishes 1a as the essential baseline comparator for SAR studies—procurement without this reference standard leaves any lab-generated tripentone activity data unnormalized and difficult to validate against the published benchmark.
- [1] Lisowski V, Léonce S, Kraus-Berthier L, Sopková-de Oliveira Santos J, Pierré A, Atassi G, Caignard DH, Renard P, Rault S. Design, Synthesis, and Evaluation of Novel Thienopyrrolizinones as Antitubulin Agents. Journal of Medicinal Chemistry. 2004;47(6):1448-1464. DOI: 10.1021/jm030961z. View Source
